(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid
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Description
Scientific Research Applications
Polymer Modification and Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including aromatic amines similar to "(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid", to form amine-treated polymers. These modifications enhanced the polymers' swelling properties, thermal stability, and exhibited promising antibacterial and antifungal activities, indicating their potential in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Catalysis
The compound has been involved in the synthesis of structurally complex molecules through domino reactions, illustrating its role in creating pharmacologically significant heterocycles with operational simplicity and environmental friendliness. Such syntheses emphasize its utility in green chemistry and the pharmaceutical industry (Mohebat et al., 2017).
Photoreactive Materials
Poly(acrylic acid) esterified with benzyl groups, including structures related to "this compound", was used in multilayered polyelectrolyte films. The benzyl groups were photohydrolyzed upon UV exposure, demonstrating applications in creating photo-responsive materials with potential uses in coatings, sensors, and controlled release systems (Jensen et al., 2004).
Antimicrobial and Antifungal Properties
Amine-modified hydrogels incorporating acrylic acid derivatives showed significant antimicrobial and antifungal activities. This suggests potential applications in developing new materials for medical and health-related products, particularly in wound care and as components in antimicrobial coatings (Aly & El-Mohdy, 2015).
Solar Cell Applications
Organic sensitizers for solar cells have been engineered using functional groups related to "this compound", demonstrating its role in the development of high-efficiency solar energy conversion. These sensitizers, when anchored to TiO2 film, show high conversion efficiency, indicating the potential for improving photovoltaic technology (Kim et al., 2006).
Properties
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSZZZOLFQEKP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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